(2E)-pent-2-enoic acid

描述

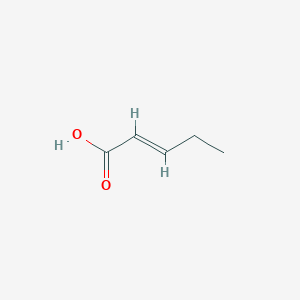

(2E)-pent-2-enoic acid, also known as pent-2-enoic acid, is an organic compound with the molecular formula C5H8O2. It is a type of unsaturated carboxylic acid characterized by a double bond between the second and third carbon atoms in its five-carbon chain. This compound exists in two geometric isomers: cis-2-pentenoic acid and trans-2-pentenoic acid . It is a rare compound in biological lipids but finds applications in various fields due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: (2E)-pent-2-enoic acid can be synthesized through several methods. One common approach involves the aldol condensation of propanal under alkaline conditions, followed by oxidation of the intermediate product . Another method includes the reaction of 2-methyl-2-pentenal with hydroxylamine to form 2-methyl-2-pentene aldehyde oxime, which is then hydrolyzed to yield 2-pentenoic acid .

Industrial Production Methods: In industrial settings, 2-pentenoic acid is often produced using environmentally friendly techniques. For instance, the oxidation of 2-methyl-2-valeraldehyde in water, rather than traditional organic solvents, is a preferred method due to its mild reaction conditions and reduced environmental impact .

化学反应分析

Key Structural Features:

-

Molecular Formula : C₅H₈O₂

-

SMILES :

CC\C=C\C(O)=O -

Crystal Packing : Forms centrosymmetric dimers via O–H∙∙∙O hydrogen bonds (2.62–2.64 Å), similar to other α,β-unsaturated acids .

-

Conformation : The trans-configuration (E-isomer) is stabilized by conjugation between the double bond and carboxylic group .

2.1. Hydrogenation

The α,β-unsaturated double bond undergoes catalytic hydrogenation to yield pentanoic acid :

This reaction is critical for modifying solubility and biological activity .

2.2. Halogen Addition

Electrophilic halogenation (e.g., bromine) proceeds via 1,4-addition due to conjugation:

The reaction retains the carboxylic functionality while saturating the double bond .

2.3. Esterification

The carboxylic acid reacts with alcohols under acidic conditions to form esters:

Ester derivatives are commonly used to study volatility and flavor profiles .

2.4. Diels-Alder Reaction

The conjugated dienophile participates in [4+2] cycloadditions with dienes, forming six-membered cyclohexene derivatives. For example:

This reaction is pivotal in synthetic organic chemistry for constructing complex ring systems .

Thermal and Stability Data

| Property | Value | Source |

|---|---|---|

| Melting Point | 7°C | |

| Boiling Point | Not reported (decomposes) | |

| Stability | Air-stable but hygroscopic | |

| Hazard Class | Corrosive (UN 3265, Packing Group III) |

科学研究应用

Flavoring Agent

(2E)-pent-2-enoic acid is recognized for its flavoring properties and is found in various food products, contributing to fruity and sour flavors. It is utilized in the food industry for enhancing the taste of beverages and snacks .

Pharmaceutical Research

The compound has been studied for its potential therapeutic effects. For instance, it serves as a precursor in the synthesis of bioactive compounds that may exhibit anti-cancer properties. Research indicates that derivatives of this compound can mediate cell cycle arrest in tumor cells, suggesting its utility in cancer treatment strategies .

Chemical Synthesis

This compound is employed as an intermediate in the production of various chemicals, including polymers and surfactants. Its unsaturation allows for further chemical modifications, making it a valuable building block in organic synthesis .

Agricultural Chemicals

The compound has been explored as a potential component in agrochemicals due to its efficacy in enhancing crop yields and resistance to pests. Its role as a natural pesticide is under investigation, aiming to provide environmentally friendly alternatives to synthetic pesticides .

Case Study 1: Flavor Enhancement

A study on the use of this compound in food products demonstrated its effectiveness in enhancing flavor profiles. The compound was incorporated into a variety of beverages, resulting in improved sensory attributes without undesirable aftertastes .

Case Study 2: Anti-Cancer Properties

In vitro studies have shown that derivatives of this compound can induce apoptosis in A549 lung cancer cells. The research focused on understanding the mechanism by which these compounds influence cell cycle progression, providing insights into their potential as anti-cancer agents .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Flavoring Agent | Used to enhance fruity flavors in food products |

| Pharmaceutical Research | Precursor for bioactive compounds with potential anti-cancer properties |

| Chemical Synthesis | Intermediate for producing polymers and surfactants |

| Agricultural Chemicals | Investigated for use as a natural pesticide |

作用机制

The mechanism of action of 2-pentenoic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been used in the preparation of androgen receptor agonists, where it interacts with the receptor to modulate its activity . The pathways involved include binding to the receptor’s active site and inducing conformational changes that affect its function.

相似化合物的比较

3-Pentenoic Acid: Similar structure but with the double bond between the third and fourth carbon atoms.

4-Pentenoic Acid: Double bond between the fourth and fifth carbon atoms.

Uniqueness: (2E)-pent-2-enoic acid is unique due to its specific position of the double bond, which influences its reactivity and the types of reactions it undergoes. Its geometric isomers (cis and trans) also exhibit different physical and chemical properties, adding to its versatility in various applications .

生物活性

(2E)-Pent-2-enoic acid, also known as trans-2-pentenoic acid, is an unsaturated fatty acid with significant biological activities. This compound, with the molecular formula and a CAS number of 13991-37-2, has garnered attention in various fields of research including biochemistry, pharmacology, and food science. This article explores its biological activities, synthesis, and potential applications based on diverse research findings.

| Property | Value |

|---|---|

| Molecular Weight | 100.116 g/mol |

| Density | 0.99 g/mL at 25 °C |

| Boiling Point | 106 °C at 20 mm Hg |

| Melting Point | 9-11 °C |

| Flash Point | 102 °C |

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, including the dehydration of pentanoic acid or through the reaction of pentanal with acetic acid under specific conditions. Its structure features a double bond between the second and third carbon atoms in a straight-chain configuration, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in food preservation and as a natural preservative due to its ability to inhibit microbial growth .

Receptor Interactions

This compound interacts with several biological receptors, influencing various physiological processes. Notably, it has been studied for its effects on the nicotinic acetylcholine receptor HCA2 (GPR109A), which is involved in metabolic regulation and inflammation . This interaction points to its potential role in modulating metabolic pathways and inflammatory responses.

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective effects. It has been associated with altered levels of certain neurotransmitters in the brain, which could be beneficial in conditions such as Alzheimer's disease . The compound's ability to influence neurochemical pathways makes it a candidate for further investigation in neurodegenerative disease research.

Case Studies

- Food Science Application : In food chemistry, this compound is being explored as a flavoring agent due to its unique sensory properties. Its stability under various conditions makes it suitable for incorporation into food products without significant degradation .

- Pharmacological Research : A pharmacological study demonstrated that derivatives of this compound showed varying degrees of receptor binding affinity, indicating potential therapeutic uses in modulating receptor activity related to pain and inflammation .

属性

IUPAC Name |

(E)-pent-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-2-3-4-5(6)7/h3-4H,2H2,1H3,(H,6,7)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYBQIKDCADOSF-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30893700 | |

| Record name | (2E)-2-Pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Sour caramellic aroma | |

| Record name | (E)-2-Pentenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1782/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

62.9 mg/mL at 20 °C, Slightly soluble in water; soluble in non-polar solvents, Soluble (in ethanol) | |

| Record name | 2-Pentenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032459 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | (E)-2-Pentenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1782/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.984-0.991 | |

| Record name | (E)-2-Pentenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1782/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

13991-37-2, 626-98-2, 27516-53-6 | |

| Record name | trans-2-Pentenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13991-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pent-2-enoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pentenoic acid, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013991372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027516536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-2-Pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-pent-2-en-1-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pent-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PENTENOIC ACID, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RG66883CF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Pentenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032459 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-pentenoic acid?

A1: 2-Pentenoic acid, also known as (E)-pent-2-enoic acid, has the molecular formula C5H8O2 and a molecular weight of 100.12 g/mol [].

Q2: Is there any spectroscopic data available for 2-pentenoic acid?

A2: Yes, research has provided detailed spectroscopic data for 2-pentenoic acid, including proton and carbon-13 NMR chemical shifts, as well as vibrational frequencies from FT-IR analysis []. These data are crucial for structural identification and understanding the behavior of the molecule.

Q3: How do the structures of the cis and trans isomers of 2-pentenoic acid differ?

A3: The cis and trans isomers of 2-pentenoic acid differ in the spatial arrangement of the substituents around the carbon-carbon double bond. While both isomers possess the same molecular formula and connectivity, the cis isomer has both hydrogen atoms on the same side of the double bond, while the trans isomer has them on opposite sides []. This difference in geometry can lead to variations in their physical and chemical properties, including boiling point, melting point, and reactivity.

Q4: Can 2-pentenoic acid be produced through catalytic reactions?

A4: Yes, 2-pentenoic acid can be efficiently synthesized via the Knoevenagel reaction, employing propanal and malonic acid as starting materials [, ]. This reaction benefits from heterogeneous catalysts like SO42-/ZrO2, offering high yields and reusability [].

Q5: Does the Knoevenagel reaction favor a specific isomer of 2-pentenoic acid?

A5: The Knoevenagel reaction, when used to synthesize 2-pentenoic acid, primarily yields the (E)-isomer [, ], offering a stereoselective route to this valuable compound.

Q6: What role does 2-pentenoic acid play in the context of palladium catalysis?

A6: 2-Pentenoic acid, specifically trans-2-methyl-2-pentenoic acid, serves as a valuable model compound in studies investigating the enantioselective hydrogenation of α,β-unsaturated carboxylic acids []. Its interaction with chiral modifiers, like cinchonidine, on palladium catalysts provides insights into the mechanism of enantioselective hydrogenation [].

Q7: How does the stability of 2-pentenoic acid impact its potential applications?

A7: The stability of 2-pentenoic acid under various conditions is crucial for its applications. For example, in biodegradable plastics, understanding its thermal and abiotic hydrolysis behavior is essential for predicting material lifespan and degradation products [, ].

Q8: Does the metabolite 2-propyl-2-pentenoic acid share the teratogenic effects of valproic acid?

A8: While valproic acid is known to cause spina bifida in humans, studies in mice show that its metabolite, (E)-2-n-propyl-2-pentenoic acid (2-en-VPA), does not induce this birth defect []. This suggests that structural differences between the two compounds significantly influence their teratogenic potential.

Q9: What is known about the pharmacokinetics of 2-propyl-2-pentenoic acid in the context of valproic acid therapy?

A9: Research indicates that 2-propyl-2-pentenoic acid (2-en-VPA), a metabolite of valproic acid, exhibits a longer half-life than the parent drug in mice [, ]. This persistence, alongside its anticonvulsant activity, suggests that 2-en-VPA may contribute significantly to the therapeutic effects of valproic acid during chronic treatment [, ].

Q10: Does the co-administration of other antiepileptic drugs affect the pharmacokinetics of valproic acid and its metabolites?

A10: Yes, co-administration of drugs like carbamazepine with valproic acid can significantly alter the serum concentrations of valproic acid and its metabolites [, ]. For instance, carbamazepine can increase the metabolic conversion of valproic acid to 2-propyl-4-pentenoic acid, a metabolite with potential toxicity [].

Q11: Are there any safety concerns regarding 2-propyl-2-pentenoic acid?

A11: While 2-propyl-2-pentenoic acid (2-en-VPA) displays a favorable anticonvulsant profile and reduced teratogenicity compared to valproic acid, its potential for liver toxicity requires further investigation []. This highlights the importance of evaluating the safety profile of metabolites, even those considered less toxic than the parent drug.

Q12: Can microorganisms degrade compounds containing the 2-pentenoic acid structure?

A12: Recent research demonstrates the ability of organohalide-respiring microbial communities to cleave carbon-fluorine bonds in molecules structurally similar to 2-pentenoic acid, like perfluoro(4-methylpent-2-enoic acid) []. This groundbreaking discovery provides a potential avenue for the bioremediation of environmentally persistent per- and polyfluoroalkyl substances (PFASs).

Q13: Can polymers containing 2-pentenoic acid derivatives be recycled?

A13: Yes, research demonstrates the potential for chemically recycling polyethylene/poly(3-hydroxybutyrate-co-3-hydroxyvalerate) blends, with the latter containing a 2-pentenoic acid-like structure []. Through pyrolysis, these blends can be separated, and the poly(3-hydroxybutyrate-co-3-hydroxyvalerate) fraction can be depolymerized into valuable monomers like crotonic acid and 2-pentenoic acid, highlighting a sustainable approach to plastic waste management [, ].

Q14: What analytical techniques are employed to study 2-pentenoic acid and its derivatives?

A14: Various analytical techniques are crucial for characterizing and quantifying 2-pentenoic acid and its derivatives. These include gas chromatography-mass spectrometry (GC-MS) [, , ], high-performance liquid chromatography (HPLC) [], nuclear magnetic resonance (NMR) spectroscopy [, , ], and infrared (IR) spectroscopy [, , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。